REACTION_CXSMILES
|
[OH:1][C:2]1([CH2:8][N:9]2[CH2:14][CH2:13][CH:12]([CH2:15][NH:16]C(=O)OC(C)(C)C)[CH2:11][CH2:10]2)[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.O1CCOCC1.Cl>CO>[NH2:16][CH2:15][CH:12]1[CH2:13][CH2:14][N:9]([CH2:8][C:2]2([OH:1])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]2)[CH2:10][CH2:11]1 |f:1.2|
|
Name
|
tert-butyl ({1-[(4-hydroxytetrahydro-2H-pyran-4-yl)methyl]piperidin-4-yl}methyl)carbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1(CCOCC1)CN1CCC(CC1)CNC(OC(C)(C)C)=O
|
Name
|
1(3)
|
Quantity
|
50.28 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1.Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatile materials were removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The resulting amorphous was precipitated with diethyl ether/methanol (v/v=5/1)
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
ADDITION
|
Details
|
added to the ice
|
Type
|
TEMPERATURE
|
Details
|
cooled 6N aqueous sodium hydroxide solution (200 mL) gradually
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane/methanol (v/v=10/1, 500 mL×4)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1CCN(CC1)CC1(CCOCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.9 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |